5,8-Difluoroquinolin-2(1H)-one

Descripción general

Descripción

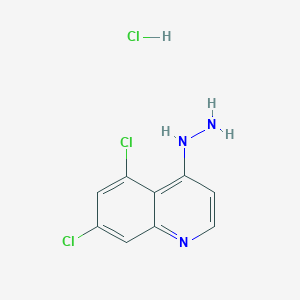

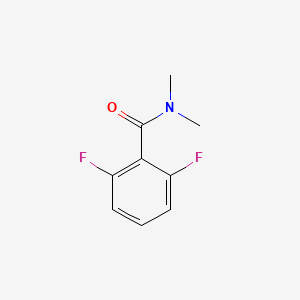

5,8-Difluoroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the quinolone family and is characterized by its two fluorine atoms on the 5 and 8 positions of the quinoline ring.

Aplicaciones Científicas De Investigación

Chemical Reactions and Stability

- Methoxydefluorination Studies : Methoxydefluorination of difluoroquinolines, including 5,8-difluoroquinoline, has been explored using sodium methoxide in liquid ammonia and Me2SO. The reactions' regioselectivity and relative reactivity patterns correlate with calculated stabilities and electronic structures of the σ-complexes formed with the hydroxide anion as a nucleophile (Politanskaya et al., 2005).

Nuclear Magnetic Resonance (NMR) Studies

- 1H and 13C NMR Analysis : A study involving 1H and 13C NMR spectra of 8-hydroxyquinoline and its derivatives, including those with fluorine substitutions, provides insights into the chemical shifts and coupling constants. This data can be correlated with charge densities calculated by the CNDO/2 method (Kidrič et al., 1981).

Synthesis and Application in Pharmaceuticals and Agrochemicals

- Fluorinated Heterocycles Synthesis : 5,8-Difluoroquinolin-2(1H)-one is integral in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. This involves rhodium(III)-catalyzed C-H activation and coupling processes (Wu et al., 2017).

Luminescent Properties and Material Sciences

- Luminescent Complexes : The compound has been used to synthesize luminescent complexes, such as a trimeric Zn(II) complex exhibiting yellow luminescence in both solution and solid states. This has implications in material science for developing luminescent materials (Huo et al., 2010).

Metal Ion Interaction Studies

- Copper(II) Binding Studies : Research on 8-hydroxyquinolines, including difluoroquinoline derivatives, focuses on their ability to bind divalent metals like copper and zinc. Understanding the solution chemistry and Cu(II) coordination environment of these compounds can provide insights into their applications in analytical and pharmaceutical contexts (Summers et al., 2020).

Organic Light Emitting Diodes (OLEDs)

- OLED Performance Analysis : Comparative studies of chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, which include difluoroquinoline derivatives, demonstrate their potential as materials for yellow OLEDs. These studies reveal how substituents affect the performance of OLED devices (Huo et al., 2015).

Propiedades

IUPAC Name |

5,8-difluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJOVFZCTNSGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591985 | |

| Record name | 5,8-Difluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Difluoroquinolin-2(1H)-one | |

CAS RN |

949900-36-1 | |

| Record name | 5,8-Difluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)